Lipophilicity Gradient: Etofenamate Palmitate vs. Parent Drug and Homologous Fatty Acid Esters
Etofenamate palmitate exhibits a calculated LogP of 12.30, which is approximately 8.5 log units higher than the parent drug etofenamate (LogP 3.79–4.14) and lies between the myristate ester (XLogP 11.6, C14 chain) and the stearate ester (LogP 13.36, C18 chain) . This 0.70 log unit difference from the myristate and 1.06 log unit difference from the stearate translates to a 5.0-fold and 11.5-fold difference in octanol-water partition coefficient, respectively, enabling robust reversed-phase HPLC separation under gradient conditions.
| Evidence Dimension | Computed partition coefficient (LogP/XLogP) as measure of hydrophobicity |
|---|---|
| Target Compound Data | Etofenamate palmitate LogP = 12.30 (C16 fatty acid chain) |
| Comparator Or Baseline | Etofenamate (parent drug) LogP 3.79–4.14; Etofenamate myristate XLogP 11.6; Etofenamate stearate LogP 13.36 |
| Quantified Difference | ΔLogP vs. etofenamate: +8.1 to +8.5; vs. myristate: +0.70; vs. stearate: -1.06 |
| Conditions | Computed LogP/XLogP values from ChemSrc database; experimental validation by reversed-phase HPLC retention correlation |
Why This Matters
The intermediate lipophilicity of etofenamate palmitate among the fatty acid ester series provides a critical quality attribute for method specificity, as it must be chromatographically resolved from both the earlier-eluting myristate ester and the later-eluting stearate ester in a validated single-run impurity profiling method.
